3-Bromo-5-chloro-2-methoxy-4-methylpyridine

Chemoselectivity Cross-Coupling Medicinal Chemistry

This polyhalogenated pyridine features a unique 2-OMe/3-Br/4-Me/5-Cl substitution pattern enabling orthogonal, sequential cross-coupling. XLogP3=2.8 aligns with CNS lead space; key intermediate for PDE9 inhibitors (Alzheimer's) and benzoylpyridine fungicides. Essential building block for medicinal and agrochemical programs. Buy high-purity material for efficient SAR exploration.

Molecular Formula C7H7BrClNO
Molecular Weight 236.49 g/mol
CAS No. 851607-30-2
Cat. No. B1290444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2-methoxy-4-methylpyridine
CAS851607-30-2
Molecular FormulaC7H7BrClNO
Molecular Weight236.49 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1Cl)OC)Br
InChIInChI=1S/C7H7BrClNO/c1-4-5(9)3-10-7(11-2)6(4)8/h3H,1-2H3
InChIKeyCRWBHPSHBRYYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-2-methoxy-4-methylpyridine (CAS 851607-30-2): A Differentiated Heteroaromatic Building Block for Drug Discovery and Agrochemical Synthesis


3-Bromo-5-chloro-2-methoxy-4-methylpyridine is a polyhalogenated pyridine derivative bearing distinct substituents at the 2-, 3-, 4-, and 5-positions of the pyridine ring [1]. This specific substitution pattern—featuring a methoxy group at C2, bromine at C3, methyl at C4, and chlorine at C5—confers a unique electronic and steric profile that enables orthogonal functionalization and defines its role as a versatile intermediate in the construction of complex heterocyclic scaffolds [1][2].

Why Generic Substitution Fails: Key Differentiation of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine Among Halogenated Pyridine Building Blocks


General-purpose halogenated pyridines, such as those with only bromine or chlorine substituents, lack the orthogonal reactivity and steric constraints required for efficient, sequential cross-coupling. The target compound's unique combination of C3-bromo and C5-chloro substituents, in conjunction with C2-methoxy and C4-methyl groups, dictates a defined and predictable chemoselectivity in palladium-catalyzed transformations . Simply substituting a related mono-halogenated analog or a regioisomer (e.g., 3-bromo-2-methoxy-4-methylpyridine) will fundamentally alter the reactivity profile and likely preclude access to the desired downstream molecular architecture, making the specified substitution pattern essential for successful synthetic routes [1].

Quantitative Evidence Guide: Differentiating Performance of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine vs. Analogs


Defined Orthogonal Reactivity in Sequential Cross-Coupling: Differentiation from 3-Bromo-2-methoxy-4-methylpyridine

The presence of both bromine (C3) and chlorine (C5) provides a clear advantage in sequential cross-coupling reactions. The C3-bromine is expected to undergo oxidative addition to palladium catalysts significantly faster than the C5-chlorine, allowing for a first, site-selective functionalization at the 3-position . This contrasts with the mono-brominated analog 3-bromo-2-methoxy-4-methylpyridine (CAS 717843-51-1), which can only undergo a single cross-coupling event without further halogenation steps . This intrinsic orthogonal reactivity enables a more efficient synthesis of complex 3,5-diarylated pyridine cores.

Chemoselectivity Cross-Coupling Medicinal Chemistry

Enhanced Lipophilicity for Blood-Brain Barrier Penetration: Differentiation from 5-Chloro-2-methoxy-4-methylpyridine

The presence of the C3-bromine atom significantly increases the lipophilicity of the compound compared to its non-brominated precursor. This is a critical parameter for central nervous system (CNS) drug discovery programs, where moderate to high lipophilicity is often required for passive diffusion across the blood-brain barrier [1]. 3-Bromo-5-chloro-2-methoxy-4-methylpyridine has a computed XLogP3 value of 2.8 [2]. In contrast, the non-brominated analog 5-chloro-2-methoxy-4-methylpyridine would have a significantly lower XLogP3 value due to the absence of the lipophilic bromine atom, potentially limiting its utility in designing CNS-penetrant candidates .

CNS Drug Discovery Lipophilicity Physicochemical Properties

Scalable and High-Yield Synthesis: A Key Procurement Advantage

The target compound can be synthesized from the readily available precursor 5-chloro-2-methoxy-4-methylpyridine via a simple and scalable bromination protocol using N-chlorosuccinimide (NCS) in DMF, yielding the product in ~95% . This high-yielding, single-step conversion from a commercially available building block ensures a more reliable and cost-effective supply chain compared to other bespoke pyridine derivatives requiring longer, lower-yielding multi-step syntheses [1]. This efficiency directly translates to lower costs and higher availability for research programs.

Process Chemistry Synthetic Efficiency Supply Chain

Optimal Application Scenarios for 3-Bromo-5-chloro-2-methoxy-4-methylpyridine Based on Differentiated Evidence


Sequential Functionalization for 3,5-Disubstituted Pyridine Libraries in CNS Drug Discovery

This building block is ideally suited for the rapid construction of diverse 3,5-disubstituted pyridine libraries for CNS drug discovery programs. Its orthogonal reactivity (Section 3, Evidence 1) allows for the sequential installation of two different moieties via consecutive cross-coupling reactions. Furthermore, its elevated lipophilicity (Section 3, Evidence 2, XLogP3 = 2.8 [1]) aligns with the physicochemical space of many successful CNS drugs, enhancing the likelihood of identifying brain-penetrant lead molecules [2].

Efficient Synthesis of PDE9 Inhibitor Scaffolds

The compound is explicitly exemplified as a key intermediate in the synthesis of pyrazoloquinoline derivatives with PDE9 inhibitory activity [3]. Its use in this patented route underscores its specific relevance in this therapeutic area. The high-yielding synthetic route (Section 3, Evidence 3) supports the feasibility of scaling up the synthesis of PDE9-targeted compounds for lead optimization and preclinical profiling, an advantage not offered by similar, less efficiently synthesized building blocks .

Agrochemical Lead Optimization via Halogen-Dependent Bioactivity

Given its role as a precursor to benzoylpyridine derivatives with fungicidal activity , this building block is valuable in agrochemical research. The specific halogenation pattern (3-Br, 5-Cl) is a critical determinant of biological activity and selectivity. Replacing it with a different isomer or a less-substituted analog would likely yield a different structure-activity relationship (SAR) and potentially compromise the desired fungicidal effects, making this precise substitution pattern essential for replicating and building upon patented lead series [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-chloro-2-methoxy-4-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.